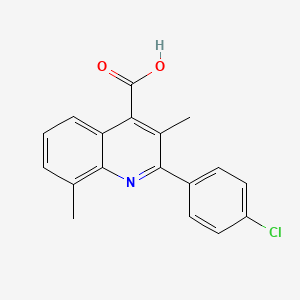

2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives have been widely studied due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds generally involves complex organic reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques like NMR, IR, and mass spectroscopy. The exact structure would depend on the positions of the functional groups .Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the presence and position of functional groups, the degree of conjugation, and steric effects .Scientific Research Applications

NMDA Receptor Antagonism

Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, which share structural similarities with "2-(4-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid", indicates their potential as in vitro antagonists at the glycine site on the NMDA receptor. These compounds, derived from kynurenic acid, demonstrate the importance of correctly positioned hydrogen-bond-accepting groups for binding, suggesting their utility in modulating neurotransmitter recognition and NMDA receptor activity (Carling et al., 1992).

Photolabile Protecting Groups

A study on 8-bromo-7-hydroxyquinoline (BHQ) introduces a photolabile protecting group for carboxylic acids, showcasing enhanced single photon quantum efficiency and multiphoton-induced photolysis sensitivity. This innovation points to the potential of using derivatives of "this compound" as caging groups for biological messengers, benefiting from their solubility and low fluorescence properties (Fedoryak & Dore, 2002).

Molecular Structure Analysis

Research detailing the molecular structure of compounds like "Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate" helps elucidate the interactions and configurations critical to the chemical's function. Such analyses offer insights into the hydrogen bonding and stacking behaviors that could inform the design of more effective molecules for various applications (Mague et al., 2017).

Synthesis Methods

Innovative synthesis methods for creating 3-halo-2-phenylquinoline-4-carboxylic acids, through processes like the Sandmeyer reaction, highlight the practical aspects of producing derivatives of "this compound". These methodologies provide a foundation for the efficient generation of related compounds, potentially broadening their application in scientific research (Raveglia et al., 1997).

Antimicrobial Activities

The synthesis and evaluation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from similar structures demonstrate significant antimicrobial activities. Such studies underscore the potential of "this compound" derivatives in developing new antimicrobial agents, highlighting the compound's relevance in addressing resistant microbial strains (Patel & Shaikh, 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, interact with their targets by binding to them, which can lead to a variety of changes in the target’s function . This interaction can lead to the inhibition or activation of the target, resulting in a therapeutic effect.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . These pathways often involve the synthesis or degradation of important biological molecules, and changes in these pathways can have downstream effects on a variety of biological processes.

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Similar compounds, such as 4-chlorophenylacetic acid, have been found to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its target. For example, DDT, a pesticide with a similar chlorophenyl structure, has been found to undergo remarkable changes and shifts in its isomeric ratios due to environmental processes .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-4-3-5-14-15(18(21)22)11(2)17(20-16(10)14)12-6-8-13(19)9-7-12/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDCBIMIUMXLOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)